molecular formula C19H21BrN4 B13403923 2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine

2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine

Cat. No.: B13403923
M. Wt: 385.3 g/mol
InChI Key: MPCBHYSLAQEKID-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-A]pyridine core with a piperazine and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro, sulfonyl, or halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The imidazo[1,2-A]pyridine core can bind to various enzymes or receptors, modulating their activity. The bromophenyl and piperazine groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is unique due to its combination of the imidazo[1,2-A]pyridine core, bromophenyl group, and piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H21BrN4

Molecular Weight

385.3 g/mol

IUPAC Name

2-(4-bromophenyl)-7-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H21BrN4/c1-14-6-9-24-17(13-23-10-7-21-8-11-23)19(22-18(24)12-14)15-2-4-16(20)5-3-15/h2-6,9,12,21H,7-8,10-11,13H2,1H3

InChI Key

MPCBHYSLAQEKID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CN3CCNCC3)C4=CC=C(C=C4)Br

Origin of Product

United States

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